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Abstract
D-Moses is a chiral small molecule that serves as an essential negative control in the study of

epigenetic regulation. Chemically identified as (1R,2R)-N1,N1-Dimethyl-N2-(3-methyl-1,2,4-

triazolo[3,4-a]phthalazin-6-yl)-1-phenyl-1,2-propanediamine, it is the inactive enantiomer of L-

Moses, a potent and selective inhibitor of the p300/CBP-associated factor (PCAF)

bromodomain. The inactivity of D-Moses against the PCAF bromodomain makes it an ideal

tool for distinguishing specific on-target effects of L-Moses from non-specific or off-target

cellular responses. This technical guide provides a detailed overview of the chemical structure

and properties of D-Moses, comprehensive experimental protocols for its use in key biological

assays, and a visualization of the PCAF signaling pathway to provide context for its application.

Chemical Structure and Properties
D-Moses is a synthetic organic compound with a complex heterocyclic structure. Its systematic

name is (1R,2R)-N1,N1-Dimethyl-N2-(3-methyl-1,2,4-triazolo[3,4-a]phthalazin-6-yl)-1-phenyl-

1,2-propanediamine. The key structural features include a phthalazine ring fused with a triazole

ring, and a chiral 1-phenyl-1,2-propanediamine side chain. It is the (1R,2R) stereoisomer, which

is critical for its biological inactivity as a PCAF bromodomain inhibitor.
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Quantitative Data Summary
Property Value Reference

Molecular Formula C₂₁H₂₄N₆ [1]

Molecular Weight 360.46 g/mol [2]

CAS Number 2084850-77-9 [2]

Appearance White to beige powder [2]

Solubility DMSO: 2 mg/mL, clear [2]

Storage Temperature 2-8°C

SMILES String

CC1=NN=C2N1N=C(N--

INVALID-LINK----INVALID-

LINK--N(C)C)C4=CC=CC=C42

Binding to PCAF

Bromodomain
No observable binding

Synthesis Outline
The synthesis of D-Moses, being the (1R,2R) enantiomer, would follow a similar stereospecific

synthetic route as its active counterpart, L-Moses, which is synthesized from (1R,2S)-(-)-

norephedrine. A plausible synthetic approach for D-Moses would involve the use of the

corresponding (1R,2R) chiral precursor. The core of the molecule is a triazolophthalazine

moiety, which can be synthesized from hydrazine derivatives and phthalic anhydrides. The final

step would likely involve the coupling of the chiral diamine side chain with the heterocyclic core.

A general synthetic pathway would involve the regioselective and stereospecific opening of a

chiral aziridine to yield the desired 1-phenyl-1,2-propanediamine backbone.
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Caption: A generalized synthetic workflow for D-Moses.

Experimental Protocols
As a negative control, D-Moses is typically used alongside L-Moses in various assays to

confirm that the observed biological effects of L-Moses are due to its specific inhibition of the

PCAF bromodomain. Below are detailed protocols for key experiments.

Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity of a compound to the PCAF bromodomain. D-
Moses should show no significant binding.

Methodology:

Sample Preparation:

Express and purify the human PCAF bromodomain (residues 720-831).

Dialyze the purified protein and the compound (D-Moses or L-Moses) extensively against

the same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

Determine the precise concentrations of the protein and compound using a suitable

method (e.g., UV-Vis spectroscopy for protein, and a calibrated standard for the

compound).

ITC Instrument Setup:
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Use a MicroCal ITC200 or similar instrument.

Set the experiment temperature to 25°C.

Set the stirring speed to 750 rpm.

Titration:

Load the sample cell (200 µL) with the PCAF bromodomain solution (e.g., 20 µM).

Load the injection syringe (40 µL) with the compound solution (e.g., 200 µM).

Perform an initial injection of 0.4 µL followed by 19 injections of 2 µL each, with a 150-

second spacing between injections.

Data Analysis:

Integrate the raw titration data to obtain the heat change per injection.

Fit the integrated data to a single-site binding model to determine the dissociation constant

(Kd), binding enthalpy (ΔH), and stoichiometry (n). For D-Moses, no significant heat

changes are expected, and the data will not fit a binding model.

NanoBRET™ Target Engagement Assay
Objective: To measure the ability of a compound to displace a fluorescent tracer from the PCAF

bromodomain in live cells.

Methodology:

Cell Culture and Transfection:

Culture HEK293 cells in DMEM supplemented with 10% FBS.

Co-transfect the cells with plasmids encoding for PCAF-NanoLuc® fusion protein and a

HaloTag®-Histone H3.3 fusion protein.

Assay Setup:
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Plate the transfected cells in a 96-well, white, flat-bottom plate.

Add the HaloTag® NanoBRET™ 618 Ligand (the energy acceptor) to the cells at a final

concentration of 100 nM and incubate for 2 hours at 37°C in a CO₂ incubator.

Compound Treatment:

Prepare serial dilutions of D-Moses and L-Moses in DMSO.

Add the compounds to the cells and incubate for 2 hours at 37°C.

Signal Detection:

Add the Nano-Glo® Substrate to all wells.

Read the plate on a luminometer equipped with two filters to measure donor emission

(460 nm) and acceptor emission (618 nm).

Data Analysis:

Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

Plot the NanoBRET™ ratio against the compound concentration and fit to a dose-

response curve to determine the IC₅₀ value. D-Moses should not produce a dose-

dependent decrease in the BRET signal.

Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement by observing the thermal stabilization of the target

protein upon compound binding in a cellular context.

Methodology:

Cell Treatment:

Culture a relevant cell line (e.g., HEK293) to confluency.

Treat the cells with D-Moses, L-Moses, or vehicle (DMSO) at a final concentration of 10

µM for 1 hour at 37°C.
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Heat Shock:

Harvest the cells and resuspend them in PBS with protease inhibitors.

Aliquot the cell suspension into PCR tubes.

Heat the tubes at different temperatures (e.g., 40°C to 60°C in 2°C increments) for 3

minutes, followed by cooling at room temperature for 3 minutes.

Protein Extraction and Analysis:

Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water

bath).

Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated

proteins.

Collect the supernatant containing the soluble protein fraction.

Western Blotting:

Determine the protein concentration of the soluble fractions.

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

Probe the membrane with a primary antibody specific for PCAF, followed by a secondary

antibody.

Visualize the bands and quantify their intensity.

Data Analysis:

Plot the band intensity against the temperature for each treatment condition to generate a

melting curve.

A shift in the melting curve to a higher temperature in the presence of L-Moses compared

to the vehicle indicates target stabilization. D-Moses should not cause a significant shift in

the melting curve.
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PCAF Signaling Pathway
PCAF is a histone acetyltransferase (HAT) that plays a crucial role in transcriptional regulation.

It functions by acetylating histone proteins, which leads to a more open chromatin structure,

facilitating gene expression. PCAF can also acetylate non-histone proteins, thereby modulating

their activity. The bromodomain of PCAF recognizes acetylated lysine residues, allowing it to

bind to chromatin and other acetylated proteins, thus propagating the signal. L-Moses

specifically inhibits this recognition step, while D-Moses does not.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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